molecular formula C7H2ClN3O4 B596767 4-Chloro-2,6-dinitrobenzonitrile CAS No. 1272756-26-9

4-Chloro-2,6-dinitrobenzonitrile

Cat. No.: B596767
CAS No.: 1272756-26-9
M. Wt: 227.56
InChI Key: CBTLJGQHMXPXCL-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2ClN3O4. It is characterized by the presence of a chloro group and two nitro groups attached to a benzonitrile core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,6-dinitrobenzoic acid with methane sulfonamide and phosphorus pentachloride. This method provides a good yield but can be costly due to the expensive starting material . Another method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a nitrogenous base such as pyridine .

Industrial Production Methods: For industrial production, the method involving 2,5-dichloronitrobenzene is preferred due to the availability and reasonable cost of the starting material. This process is suitable for large-scale production and provides a satisfactory yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2,6-dinitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential use in developing pharmaceutical agents.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dinitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Similar structure but lacks the chloro group.

    2-Chloro-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.

    4-Chlorobenzonitrile: Lacks the nitro groups.

Uniqueness: 4-Chloro-2,6-dinitrobenzonitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-chloro-2,6-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTLJGQHMXPXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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